UDP-3-O-acyl-GlcNAc

Lipid A biosynthesis Thermodynamics LpxC

UDP-3-O-acyl-GlcNAc (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) is a key metabolic intermediate in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide in Gram-negative bacteria. It is the product of LpxA-catalyzed transfer of (R)-3-hydroxymyristate from acyl carrier protein to the 3-hydroxyl of UDP-GlcNAc and the substrate for the committed, irreversible deacetylation step catalyzed by LpxC.

Molecular Formula C31H53N3O19P2
Molecular Weight 833.7 g/mol
CAS No. 108636-29-9
Cat. No. B035254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-3-O-acyl-GlcNAc
CAS108636-29-9
SynonymsUDP-3-HMAGlc
UDP-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine
Molecular FormulaC31H53N3O19P2
Molecular Weight833.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O
InChIInChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1
InChIKeyTZSJGZGYQDNRRX-MPLCHSTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UDP-3-O-acyl-GlcNAc (CAS 108636-29-9): The Irreversible Lipid A Biosynthesis Intermediate for Gram-Negative Antibiotic Discovery


UDP-3-O-acyl-GlcNAc (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) is a key metabolic intermediate in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide in Gram-negative bacteria [1]. It is the product of LpxA-catalyzed transfer of (R)-3-hydroxymyristate from acyl carrier protein to the 3-hydroxyl of UDP-GlcNAc [1] and the substrate for the committed, irreversible deacetylation step catalyzed by LpxC [2]. This positions UDP-3-O-acyl-GlcNAc as an essential, conserved, and exploitable node for antibacterial drug discovery and mechanistic studies.

Why UDP-3-O-acyl-GlcNAc Cannot Be Replaced by Generic Analogs in LpxC/LpxA Assays


Generic substitution of UDP-3-O-acyl-GlcNAc fails due to the extreme acyl-chain-length specificity of the LpxA enzyme and the conserved kinetic requirements of the downstream LpxC deacetylase. E. coli LpxA exhibits a ~1000-fold preference for C14 R-3-hydroxymyristoyl-ACP over C10 R-3-hydroxydecanoyl-ACP [1], while LpxC orthologs display a conserved K_M of ~5 µM and k_cat of ~1.7 s⁻¹ for the physiological C14 substrate [2]. Using a shorter- or longer-chain analog fundamentally alters enzyme kinetics, rendering the assay non-physiological and invalidating cross-study comparisons.

Quantitative Differentiation of UDP-3-O-acyl-GlcNAc: Comparative Data for Scientific Selection


Thermodynamic Irreversibility: UDP-3-O-acyl-GlcNAc Commits the Lipid A Pathway

UDP-3-O-acyl-GlcNAc is the substrate for the first irreversible step in lipid A biosynthesis, a property that distinguishes it from its precursor, UDP-GlcNAc. The LpxA-catalyzed formation of UDP-3-O-acyl-GlcNAc from UDP-GlcNAc and R-3-hydroxymyristoyl-ACP is thermodynamically unfavorable, with an equilibrium constant (Keq) of approximately 0.01 [1]. This means the reaction strongly favors the reactants. Consequently, the subsequent deacetylation of UDP-3-O-acyl-GlcNAc by LpxC is the first committed and irreversible step of the entire pathway [1].

Lipid A biosynthesis Thermodynamics LpxC Committed step

Acyl Chain Length Specificity: C14 Substrate Defines E. coli LpxC Kinetics

The catalytic efficiency of LpxC is critically dependent on the acyl chain length of its UDP-3-O-acyl-GlcNAc substrate. E. coli LpxA, which produces this substrate, exhibits a ~1000-fold preference for the C14 R-3-hydroxymyristoyl-ACP over the C10 R-3-hydroxydecanoyl-ACP [1]. While direct kinetic data for LpxC with alternative chain lengths are scarce, the extreme selectivity of the upstream LpxA enzyme dictates the physiological substrate pool. This species-specific preference is highlighted by the comparison between E. coli (C14) and P. aeruginosa (C10) LpxA orthologs [2].

LpxC Kinetics Substrate specificity Antibiotic screening

Conserved Kinetic Parameters: A Cross-Species Benchmark for LpxC Assay Validation

UDP-3-O-acyl-GlcNAc serves as a conserved substrate for LpxC across diverse bacterial species, enabling robust cross-validation of enzyme assays. In a study of LpxC from the plant endosymbiont Rhizobium leguminosarum, the K_M was determined to be 4.8 µM and the k_cat was 1.7 s⁻¹ for this specific compound [1]. These values are similar to those reported for the well-characterized E. coli LpxC [1].

LpxC Michaelis-Menten kinetics Enzyme assay Rhizobium leguminosarum

Structural Basis for Acyl Chain Selection: Defined by the Hydrocarbon Ruler

The selection of the correct acyl chain length for UDP-3-O-acyl-GlcNAc is structurally enforced by a 'hydrocarbon ruler' mechanism in LpxA. In E. coli LpxA, this mechanism dictates a strong preference for the C14 R-3-hydroxymyristoyl chain [1]. In contrast, P. aeruginosa LpxA utilizes a different residue (Met169) to accommodate and select for a shorter C10 R-3-hydroxydecanoyl chain [2]. The structure of E. coli LpxA with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, is available (PDB: 6P9S) [3], providing a direct molecular view of this specificity.

LpxA Crystal structure Substrate specificity Hydrocarbon ruler

Validated Application Scenarios for UDP-3-O-acyl-GlcNAc (CAS 108636-29-9)


LpxC-Targeted Antibiotic Discovery and Inhibitor Screening

Use UDP-3-O-acyl-GlcNAc as the native substrate for LpxC in high-throughput screening campaigns or detailed kinetic studies of inhibitor candidates. Its conserved K_M (~5 µM) across species [1] ensures that assays using this compound are physiologically relevant for E. coli and other Gram-negative pathogens. As LpxC is a validated target for new antibiotics [2], the use of the correct substrate is critical for identifying genuine, potent inhibitors.

Mechanistic Enzymology of Lipid A Biosynthesis

Employ UDP-3-O-acyl-GlcNAc to study the kinetic and chemical mechanisms of LpxC deacetylases and LpxD acyltransferases. The compound's position as the product of a reversible (LpxA) and substrate for an irreversible (LpxC) step [3] makes it a powerful tool for dissecting the thermodynamics and control points of the lipid A pathway. Its availability with a defined C14 chain allows for the investigation of species-specific enzyme selectivity [4].

Biochemical Characterization of Engineered LpxA and LpxC Orthologs

UDP-3-O-acyl-GlcNAc serves as a benchmark substrate for characterizing the activity and specificity of LpxC orthologs from different bacterial species, including those with intrinsic resistance mechanisms. For example, its use with R. leguminosarum LpxC (K_M=4.8 µM, k_cat=1.7 s⁻¹) [1] provides a validated control for experiments aimed at understanding resistance to LpxC inhibitors [1].

Structural Biology of Lipid A Enzymes

Utilize UDP-3-O-acyl-GlcNAc in co-crystallization and cryo-EM studies to trap LpxA and LpxC in catalytically relevant states. The solved structure of E. coli LpxA in complex with UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (PDB: 6P9S) [5] demonstrates its utility in revealing the molecular basis for substrate recognition and acyl chain selectivity, which is crucial for structure-based drug design.

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